molecular formula C11H19NO4 B3096041 tert-Butyl 3-acetoxypyrrolidine-1-carboxylate CAS No. 1269448-76-1

tert-Butyl 3-acetoxypyrrolidine-1-carboxylate

Cat. No.: B3096041
CAS No.: 1269448-76-1
M. Wt: 229.27 g/mol
InChI Key: IISMTBJUCUOJBU-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetoxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetoxy (-OAc) ester moiety at the 3-position. This compound is widely used in organic synthesis as a chiral intermediate or protecting group, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic workflows, while the acetoxy substituent introduces reactivity for further functionalization, such as hydrolysis to alcohols or participation in ester-exchange reactions .

Properties

IUPAC Name

tert-butyl 3-acetyloxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)15-9-5-6-12(7-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISMTBJUCUOJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906143
Record name tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101408-94-0, 1269448-76-1
Record name tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-acetoxypyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-acetoxypyrrolidine-1-carboxylate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by acetylation of the hydroxyl group. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate and acetic anhydride, along with catalysts like pyridine or triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-acetoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to yield alcohols or amines.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
tert-Butyl 3-acetoxypyrrolidine-1-carboxylate serves as an essential intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity due to its unique structural properties, allowing for the design of novel therapeutics that can effectively interact with biological targets .

Case Studies:

  • Neurological Disorders: Research indicates that derivatives of this compound can lead to improved treatments for conditions such as Alzheimer's and Parkinson's disease by enhancing the delivery and activity of active pharmaceutical ingredients (APIs) within the nervous system .

Organic Synthesis

Building Block in Synthesis:
In organic synthesis, this compound is employed as a versatile building block. It facilitates the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions:

  • Oxidation: Converts the compound into ketones or carboxylic acids.
  • Reduction: Yields alcohols or amines.
  • Substitution: The acetoxy group can be replaced with other functional groups, making it adaptable for diverse synthetic pathways.

Biochemical Research

Studying Enzyme Interactions:
The compound is utilized in biochemical studies to explore enzyme mechanisms and metabolic pathways. Its structural features enable researchers to probe interactions between proteins and ligands effectively, providing insights into biological processes that could lead to therapeutic advancements .

Applications in Drug Discovery:
In drug discovery, this compound aids in identifying potential drug candidates by evaluating their interactions with specific enzymes and receptors, thereby informing modifications that enhance their biological activity.

Agricultural Chemistry

Development of Agrochemicals:
this compound is explored for its potential in creating environmentally friendly agrochemicals. It contributes to the formulation of effective pest control agents that minimize ecological impact while maximizing agricultural productivity .

Material Science

Formulation of Advanced Materials:
The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its application enhances the durability and performance characteristics of these materials, making them valuable in various industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological disordersEnhanced efficacy and specificity
Organic SynthesisBuilding block for complex molecule formationVersatile reactions (oxidation, reduction, substitution)
Biochemical ResearchStudy of enzyme interactions and metabolic pathwaysInsights into biological processes
Agricultural ChemistryDevelopment of environmentally friendly agrochemicalsEffective pest control solutions
Material ScienceFormulation of advanced materials (polymers, coatings)Improved durability and performance

Mechanism of Action

The mechanism of action of tert-butyl 3-acetoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with receptors or ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Table 1: Comparative Data for Boc-Protected Heterocycles

Compound Name CAS RN Molecular Formula Substituent (Position 3) Molecular Weight (g/mol) Key Applications
This compound* N/A C₁₁H₁₉NO₄ Acetoxy 229.27 Prodrugs, ester intermediates
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 147081-49-0 C₉H₁₈N₂O₂ Amino 186.25 Chiral amines in API synthesis
tert-Butyl 3-oxopyrrolidine-1-carboxylate 101385-93-7 C₉H₁₅NO₃ Oxo 185.22 Ketone intermediates
(S)-1-Boc-(3-hydroxymethyl)pyrrolidine 199174-24-8 C₁₀H₁₉NO₃ Hydroxymethyl 201.26 Alcohol precursors
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 C₁₀H₁₉NO₃ 2-Hydroxyethyl 201.26 Azetidine-based drug candidates

*Inferred data based on structural analogs.

Reactivity and Stability Profiles

  • Acetoxy Derivatives : Susceptible to hydrolysis under acidic/basic conditions, enabling controlled deprotection. The ester group also participates in transesterification or nucleophilic acyl substitution .
  • Amino Derivatives: The Boc-protected amino group is stable under basic conditions but cleaved by strong acids (e.g., TFA), making it ideal for stepwise synthesis .
  • Oxo Derivatives : Ketones undergo Grignard additions or reductive amination, offering versatility in constructing complex scaffolds .
  • Hydroxymethyl Derivatives : Primary alcohols are oxidized to carboxylic acids or converted to mesylates/tosylates for nucleophilic substitutions .

Research Findings and Trends

While direct studies on this compound are absent in the evidence, trends from analogs highlight:

Chiral Resolution : (R)- and (S)-enantiomers of Boc-protected pyrrolidines are critical for asymmetric synthesis, with >90% enantiomeric excess achieved via chiral chromatography .

Structural Diversity : Azetidine analogs (e.g., CAS 152537-03-6) exhibit enhanced metabolic stability compared to pyrrolidines, driving interest in compact heterocycles .

Computational Modeling : SHELX software () aids in crystallographic analysis of Boc-protected compounds, enabling precise stereochemical assignments .

Biological Activity

Tert-Butyl 3-acetoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, effects, and implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO3C_9H_{15}NO_3 with a molecular weight of approximately 185.22 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity, particularly in the context of proteasome inhibition and other therapeutic applications.

Research indicates that compounds with a γ-lactam core, such as this compound, exhibit notable proteasome inhibition. The presence of an electrophilic carbonyl group enhances the compound's reactivity and biological efficacy. Notably, studies have shown that variations in the carboxylate function can significantly influence the activity of related compounds, suggesting a delicate balance in structure-activity relationships (SAR) .

Biological Activity and Case Studies

  • Proteasome Inhibition :
    • A study demonstrated that this compound exhibited significant inhibition of the proteasome, leading to increased levels of certain proteins (e.g., GLD-1::GFP) in treated organisms compared to controls. This suggests that the compound disrupts normal protein turnover, which can have implications for cancer therapy and other diseases characterized by proteasome dysfunction .
  • Toxicological Profile :
    • The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). Such properties necessitate careful handling in laboratory settings .
  • Pharmacological Implications :
    • The incorporation of the tert-butyl group is common in medicinal chemistry; however, it can lead to increased lipophilicity and decreased metabolic stability. This characteristic can affect the pharmacokinetics of drugs derived from or related to this compound .

Data Table: Biological Activity Overview

Biological Activity Description
Proteasome InhibitionSignificant inhibition observed; disrupts protein turnover
ToxicityHarmful if swallowed; causes skin irritation
Structure-Activity RelationshipsVariations in structure significantly affect biological activity

Research Findings

Recent studies have focused on optimizing the biological properties of compounds like this compound. For instance:

  • Optimization Studies : Research has involved modifying substituents on the pyrrolidine ring to enhance efficacy while minimizing toxicity. The balance between lipophilicity and metabolic stability remains a critical focus for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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